

# An In-depth Technical Guide to 4-Formyl-3-hydroxybenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzonitrile

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## Abstract

This technical guide provides a comprehensive overview of **4-Formyl-3-hydroxybenzonitrile**, a significant chemical intermediate in pharmaceutical synthesis. With the CAS Number 84102-89-6, this compound, also known as 4-Cyano-2-hydroxybenzaldehyde, is notably recognized as an impurity of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.<sup>[1][2][3]</sup> This document collates essential information on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its primary application in the context of pharmaceutical research and development. All quantitative data is presented in clearly structured tables, and a logical workflow for its synthesis is visualized.

## Chemical and Physical Properties

**4-Formyl-3-hydroxybenzonitrile** is a solid, off-white to yellow and light brown colored compound.<sup>[4]</sup> It is characterized by the presence of formyl, hydroxyl, and nitrile functional groups attached to a benzene ring. These functional groups impart a specific reactivity to the molecule, making it a subject of interest in organic synthesis.

Table 1: Physicochemical Properties of **4-Formyl-3-hydroxybenzonitrile**

Property	Value	Source(s)
IUPAC Name	4-formyl-3-hydroxybenzonitrile	[5][6]
Synonyms	4-Cyano-2-hydroxybenzaldehyde, Finerenone Impurity 1	[1][7]
CAS Number	84102-89-6	[8]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	[8]
Molecular Weight	147.13 g/mol	[3][8]
Appearance	Solid	[6]
Boiling Point (Predicted)	288.7 ± 30.0 °C at 760 mmHg	
Density (Predicted)	1.3 ± 0.1 g/cm <sup>3</sup>	
Flash Point (Predicted)	128.4 ± 24.6 °C	
Storage Temperature	2-8°C, under inert atmosphere	[6]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **4-Formyl-3-hydroxybenzonitrile**. While comprehensive experimental spectra are not readily available in public literature, the expected spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **4-Formyl-3-hydroxybenzonitrile**

Spectroscopy	Predicted Features
$^1\text{H}$ NMR	Aromatic protons (multiplets), aldehyde proton (singlet, downfield shift), hydroxyl proton (broad singlet).
$^{13}\text{C}$ NMR	Aromatic carbons, nitrile carbon, and a significantly downfield-shifted aldehyde carbonyl carbon.
IR Spectroscopy	Characteristic peaks for O-H (hydroxyl), $\text{C}\equiv\text{N}$ (nitrile), $\text{C}=\text{O}$ (aldehyde), and C-H (aromatic) stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (147.13 g/mol ) and characteristic fragmentation patterns.

## Synthesis of 4-Formyl-3-hydroxybenzonitrile

A potential synthetic route to **4-Formyl-3-hydroxybenzonitrile** involves the ortho-formylation of a substituted phenol. The following is a generalized experimental protocol based on established methods for the formylation of phenols.<sup>[9][10]</sup>

### Experimental Protocol: Ortho-Formylation of 3-Hydroxybenzonitrile

This procedure describes a plausible synthesis of **4-Formyl-3-hydroxybenzonitrile** from 3-hydroxybenzonitrile.

Materials:

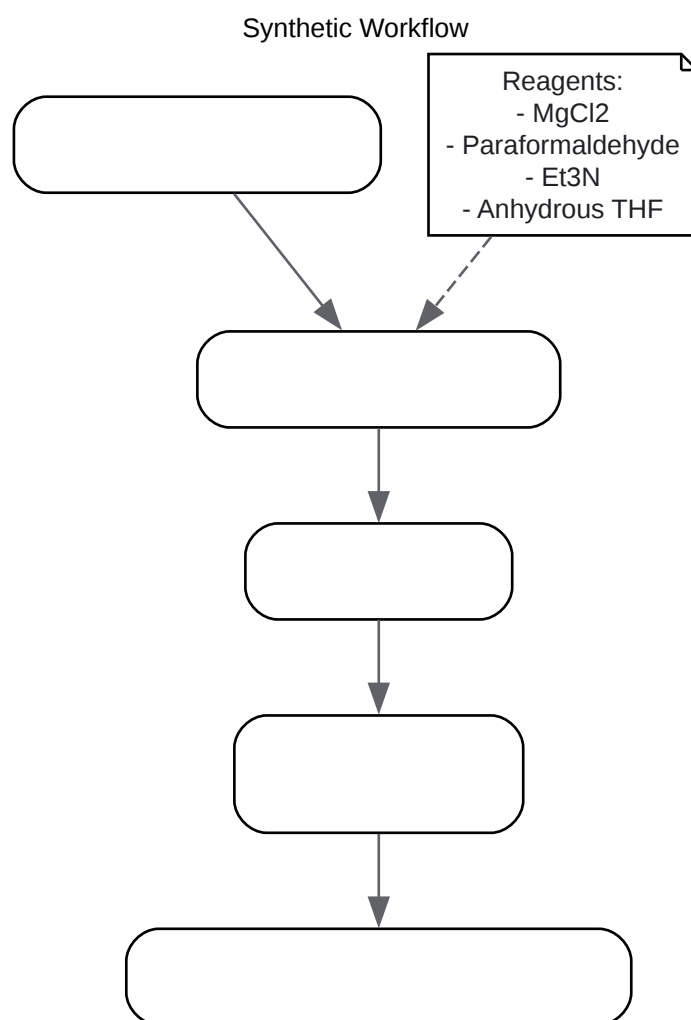
- 3-Hydroxybenzonitrile
- Anhydrous Magnesium Chloride ( $\text{MgCl}_2$ )
- Paraformaldehyde
- Triethylamine ( $\text{Et}_3\text{N}$ )

- Anhydrous Tetrahydrofuran (THF)
- 1 N Hydrochloric Acid (HCl)
- Diethyl Ether
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Hexane (for recrystallization)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon) is charged with anhydrous magnesium chloride and paraformaldehyde.
- **Solvent and Reagent Addition:** Anhydrous THF is added, followed by the dropwise addition of triethylamine. The mixture is stirred for a short period.
- **Addition of Starting Material:** 3-Hydroxybenzonitrile, dissolved in anhydrous THF, is added to the reaction mixture.
- **Reaction:** The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by a suitable technique (e.g., Thin Layer Chromatography).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature. Diethyl ether is added, and the organic phase is washed successively with 1 N HCl and water.
- **Isolation and Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Recrystallization:** The crude solid can be further purified by recrystallization from a suitable solvent system, such as hexane, to afford pure **4-Formyl-3-hydroxybenzonitrile**.

Diagram 1: Synthetic Workflow for **4-Formyl-3-hydroxybenzonitrile**



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Caption: A generalized workflow for the synthesis of **4-Formyl-3-hydroxybenzonitrile**.

## Applications in Drug Development

The primary documented relevance of **4-Formyl-3-hydroxybenzonitrile** in drug development is its classification as an impurity of Finerenone.[1][2][3] Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[11][12] As a known impurity, **4-Formyl-3-hydroxybenzonitrile** serves as a critical reference standard in the quality control and analytical method development for Finerenone.[2] Its presence and quantity in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication.

## Biological Activity

Currently, there is a lack of publicly available information regarding the specific biological activity or the direct involvement of **4-Formyl-3-hydroxybenzonitrile** in any signaling pathways. Its primary role in the scientific literature is as a chemical intermediate and a pharmaceutical impurity. Further research would be necessary to elucidate any potential biological effects of this molecule.

## Safety Information

**4-Formyl-3-hydroxybenzonitrile** is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.<sup>[5][6]</sup>

Table 3: GHS Hazard Statements for **4-Formyl-3-hydroxybenzonitrile**

Hazard Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Source:<sup>[5][6]</sup>

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**4-Formyl-3-hydroxybenzonitrile** is a valuable chemical intermediate with a notable, albeit indirect, role in the pharmaceutical industry as a known impurity of Finerenone. While detailed experimental data on its properties and biological activity are scarce in the public domain, its structural features and synthetic accessibility make it a compound of interest for further investigation. This guide provides a consolidated resource for researchers and professionals working with this molecule, summarizing the currently available information and outlining a practical synthetic approach.

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